
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone, also known as DOI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DOI is a highly selective agonist for the serotonin 5-HT2A receptor, which has been implicated in a variety of physiological and psychological processes. In
Aplicaciones Científicas De Investigación
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been widely used in scientific research to study the serotonin 5-HT2A receptor and its role in various physiological and psychological processes. For example, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been used to study the effects of serotonin on the visual cortex, as well as its potential role in the pathogenesis of schizophrenia and other psychiatric disorders. (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has also been used to study the effects of serotonin on cardiovascular function and blood pressure regulation.
Mecanismo De Acción
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone is a highly selective agonist for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. When (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone binds to the 5-HT2A receptor, it activates a series of intracellular signaling pathways that ultimately lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has a variety of biochemical and physiological effects, depending on the specific receptor subtype and tissue type. For example, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has been shown to increase the release of dopamine and other neurotransmitters in the brain, as well as to induce vasoconstriction and increase blood pressure. (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has also been shown to have anti-inflammatory and antioxidant effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone has several advantages for use in lab experiments, including its high selectivity for the 5-HT2A receptor and its ability to induce specific changes in cellular function. However, (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone also has several limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound safely.
Direcciones Futuras
There are several potential future directions for research on (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone and its applications. For example, researchers could explore the potential therapeutic applications of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone for various psychiatric and neurological disorders, as well as its potential use as a research tool in the study of serotonin signaling and other cellular processes. Additionally, researchers could investigate the potential of (4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone and related compounds as novel drug targets for the treatment of various diseases and conditions.
Métodos De Síntesis
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone can be synthesized using a variety of methods, including the reaction of 4,7-dimethoxyindole with piperazine in the presence of a carbonylating agent such as phosgene or triphosgene. The resulting product can be purified using a variety of techniques, including column chromatography and recrystallization.
Propiedades
IUPAC Name |
(4,7-dimethoxy-1H-indol-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-20-12-3-4-13(21-2)14-10(12)9-11(17-14)15(19)18-7-5-16-6-8-18/h3-4,9,16-17H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXYHFDYTWEWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,7-dimethoxy-1H-indol-2-yl)(piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

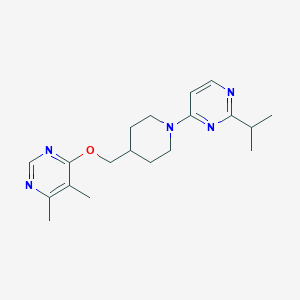
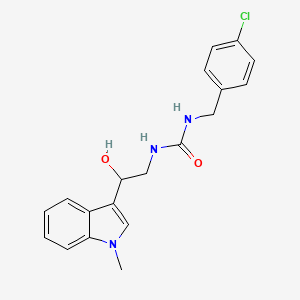
![N-[4-(benzyloxy)phenyl]-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![3-{[4-(2-fluorophenyl)piperazino]carbonyl}-6-propylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2653813.png)
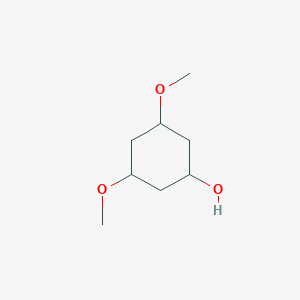
![5-((3-methoxypropyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2653817.png)
![7-(3-methoxypropyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2653822.png)
![1-(1-Benzyl-2-azabicyclo[2.1.1]hexan-2-yl)ethanone](/img/structure/B2653823.png)
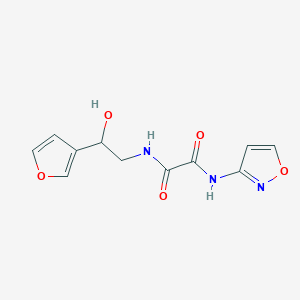
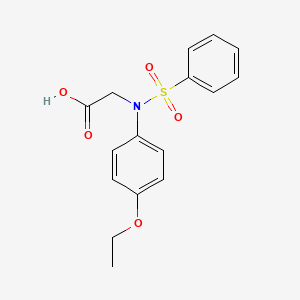
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2653828.png)

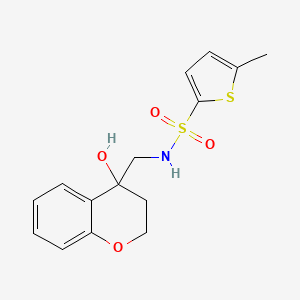
![6-Bromo-4-(dibromomethyl)-5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2653831.png)